

Application Notes and Protocols: Assessing Microvascular Stasis in Mice Treated with ASP-8731

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Compound of Interest

Compound Name: **ASP-8731**

Cat. No.: **B15602368**

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Introduction

ASP-8731 is a novel small molecule inhibitor of BACH1 (BTB and CNC homolog 1) that is under investigation for the treatment of sickle cell disease (SCD).^{[1][2]} In SCD, the release of heme during hemolysis contributes to oxidative stress, inflammation, and vaso-occlusion, leading to microvascular stasis.^{[1][3]} **ASP-8731** has been shown to inhibit inflammation and vaso-occlusion and induce fetal hemoglobin.^[4] These application notes provide a detailed protocol for assessing the efficacy of **ASP-8731** in reducing microvascular stasis in a mouse model of SCD, based on preclinical studies.

Mechanism of Action of **ASP-8731**

ASP-8731 is a selective inhibitor of BACH1, a transcriptional repressor.^{[1][3]} Heme binds to BACH1, which in turn represses the transcription of genes mediated by NRF2 (Nuclear factor erythroid 2-related factor 2).^{[1][3]} By inhibiting BACH1, **ASP-8731** allows for the activation of NRF2-mediated transcription of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HMOX1).^{[1][5]} This ultimately helps to mitigate the downstream effects of heme, including inflammation and vaso-occlusion.^{[1][6]}

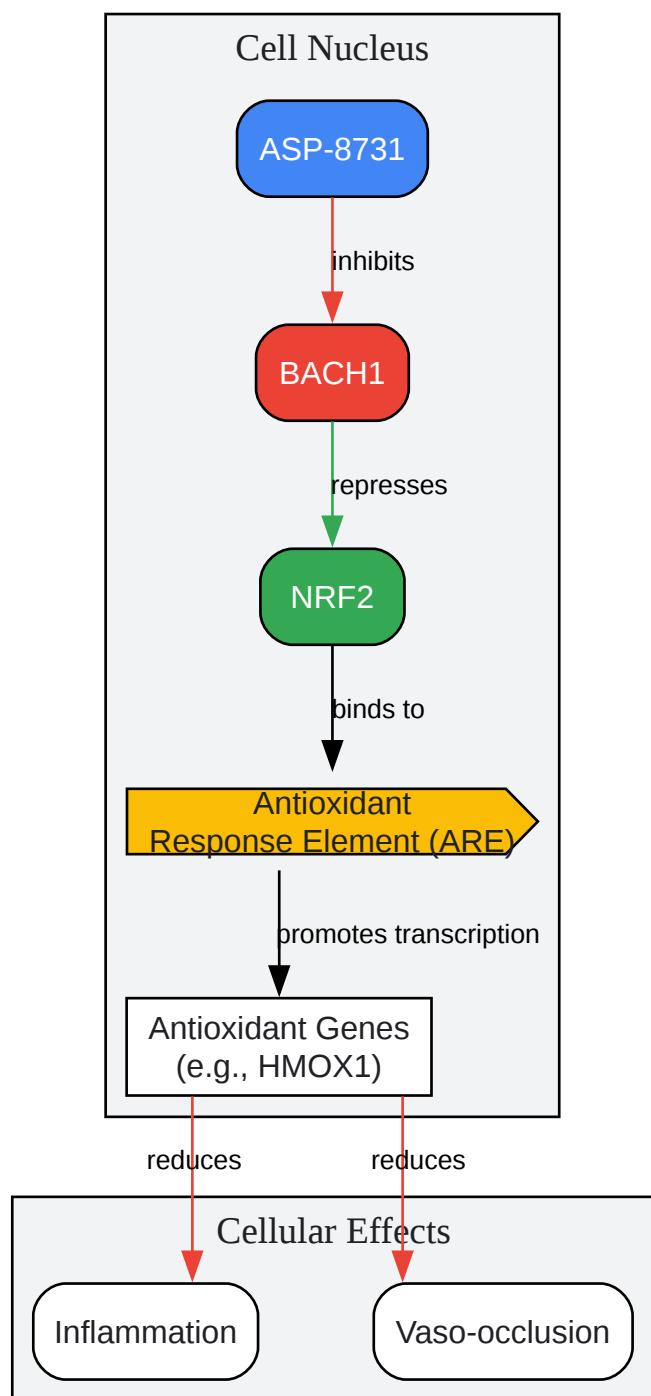
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Figure 1: Simplified signaling pathway of **ASP-8731** action.

Quantitative Data Summary

The following table summarizes the quantitative data from a study assessing the effect of **ASP-8731** on heme-mediated microvascular stasis in Townes-SS mice.[1][3][6]

Treatment Group	Dose	Microvascular Stasis (%)	Key Molecular Changes
Vehicle (VEH)	-	(Baseline for comparison)	-
ASP-8731	3 mg/kg	Significant reduction compared to vehicle	Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF- κ B phospho-p65
ASP-8731	10 mg/kg	Significant reduction compared to vehicle	Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF- κ B phospho-p65
Hydroxyurea (HU)	100 mg/kg	Significant reduction compared to vehicle	Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF- κ B phospho-p65
ASP-8731 + HU	10 mg/kg + 100 mg/kg	Significantly greater reduction than HU alone	Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF- κ B phospho-p65

Experimental Protocols

Animal Model and Treatment

A suitable animal model for this study is the Townes-SS mouse, which is a well-established model for sickle cell disease.[1][3]

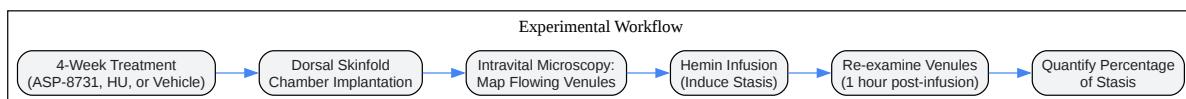
- Animals: Male and female Townes-SS mice.
- Acclimatization: Allow at least one week for acclimatization to the facility.
- Housing: House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
- Treatment Administration:
 - Prepare **ASP-8731** and Hydroxyurea (HU) in a suitable vehicle.
 - Administer treatments to mice via oral gavage once daily for a period of 4 weeks.[\[1\]](#)[\[3\]](#)[\[6\]](#)
 - Include a vehicle control group receiving the same volume of the vehicle solution.

Assessment of Microvascular Stasis using Dorsal Skinfold Chamber

This protocol utilizes a dorsal skinfold chamber model to visualize and quantify microvascular stasis *in vivo*.[\[3\]](#)[\[7\]](#)

- Surgical Preparation:
 - On the final day of the 4-week treatment period, anesthetize the mice.
 - Implant a dorsal skinfold chamber according to established surgical procedures.
- Intravital Microscopy:
 - Allow the mouse to recover from anesthesia.
 - Using an intravital microscope, select and map 20-24 flowing venules within the chamber window.
- Induction of Microvascular Stasis:
 - Induce microvascular stasis by administering a bolus infusion of hemin (3.2 μ mol/kg) via the tail vein.[\[3\]](#)[\[7\]](#)

- Quantification of Stasis:
 - One hour after hemin infusion, re-examine the previously mapped venules.
 - Record the number of venules that have ceased to have blood flow (stasis).
 - Calculate the percentage of venules with stasis for each mouse.



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References

- 1. experts.umn.edu [experts.umn.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]

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